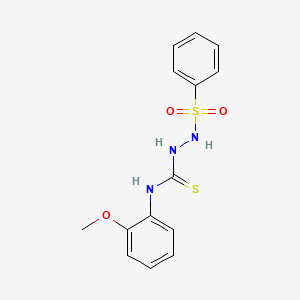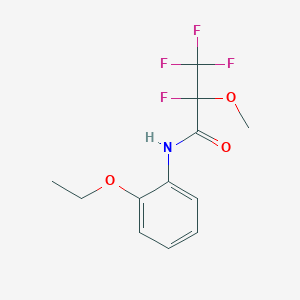
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide, also known as MPTSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTSC is a hydrazine derivative that is synthesized through a simple and efficient method. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is not fully understood. However, studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide inhibits the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is its potent anticancer activity against various cancer cell lines. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is also easy to synthesize and yields high purity N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide. However, one of the limitations of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is its limited solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide in scientific research. One potential direction is the development of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide-based drug delivery systems for the targeted delivery of anticancer drugs. Another potential direction is the investigation of the potential use of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is a promising compound with significant potential applications in various fields, particularly in cancer research. The synthesis method of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is simple and efficient, and the compound has potent anticancer activity against various cancer cell lines. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide also has various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Despite its limitations, N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has several advantages, and there are several future directions for its use in scientific research.
Synthesemethoden
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is synthesized through the reaction of 2-methoxybenzohydrazide with phenylsulfonyl chloride in the presence of a base. The reaction results in the formation of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide as a yellow crystalline solid. The synthesis method is simple, efficient, and yields high purity N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has been found to have various applications in scientific research. One of the most significant applications of N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is in the field of cancer research. Studies have shown that N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Eigenschaften
IUPAC Name |
1-(benzenesulfonamido)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-20-13-10-6-5-9-12(13)15-14(21)16-17-22(18,19)11-7-3-2-4-8-11/h2-10,17H,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUZKPVIOICBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid](/img/structure/B6004830.png)
![2-[4-(2-anilino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6004832.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B6004837.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6004850.png)
![1-[2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6004852.png)
![N-[4-(diethylamino)phenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B6004860.png)
![1-{2-[(diethylamino)methyl]-5-hydroxy-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B6004865.png)
![(2-ethoxy-4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B6004871.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6004873.png)

![1-(2,3-difluorobenzyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004899.png)
![1-[2-(4-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6004902.png)
![methyl 3-butyryl-6,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-3-cyclohexene-1-carboxylate](/img/structure/B6004903.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)